molecular formula C9H8BrIO B14805694 1-Bromo-3-cyclopropoxy-2-iodobenzene

1-Bromo-3-cyclopropoxy-2-iodobenzene

Cat. No.: B14805694
M. Wt: 338.97 g/mol
InChI Key: VRURMOKFZKVWBI-UHFFFAOYSA-N
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Description

1-Bromo-3-cyclopropoxy-2-iodobenzene is an organic compound with the molecular formula C9H8BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and cyclopropoxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-cyclopropoxy-2-iodobenzene typically involves the bromination and iodination of a benzene derivative followed by the introduction of the cyclopropoxy group. One common method involves the use of 1-bromo-3-iodobenzene as a starting material. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropanol in the presence of a base .

Industrial Production Methods

This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-cyclopropoxy-2-iodobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Cyclopropanol and a base (e.g., sodium hydride) for introducing the cyclopropoxy group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Coupling Reactions: Palladium catalysts and appropriate ligands for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-3-cyclopropoxy-2-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the development of new pharmaceuticals and bioactive molecules. Its reactivity makes it a valuable tool in medicinal chemistry.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclopropoxy-2-iodobenzene depends on the specific reactions it undergoes. Generally, the compound can act as an electrophile or nucleophile in various chemical reactions. The presence of bromine and iodine atoms makes it highly reactive, allowing it to participate in a wide range of chemical transformations. The cyclopropoxy group can also influence the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-cyclopropoxy-2-iodobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and developing novel materials .

Properties

Molecular Formula

C9H8BrIO

Molecular Weight

338.97 g/mol

IUPAC Name

1-bromo-3-cyclopropyloxy-2-iodobenzene

InChI

InChI=1S/C9H8BrIO/c10-7-2-1-3-8(9(7)11)12-6-4-5-6/h1-3,6H,4-5H2

InChI Key

VRURMOKFZKVWBI-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CC=C2)Br)I

Origin of Product

United States

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